molecular formula C23H23ClN2O5S B2823723 ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1251699-06-5

ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No. B2823723
CAS RN: 1251699-06-5
M. Wt: 474.96
InChI Key: NHZSPVXIFAXMPN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an ester group (benzoate), a piperidine ring, a benzothiazine ring, and a chloro group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzothiazine and piperidine rings would contribute to the rigidity of the molecule, while the ester and chloro groups could participate in various chemical reactions .


Chemical Reactions Analysis

The compound could undergo various chemical reactions. For example, the ester group could undergo hydrolysis, the chloro group could be substituted in a nucleophilic substitution reaction, and the benzothiazine ring could participate in electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar ester group could influence its solubility in different solvents .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Orthogonally Protected Amino Acids Synthesis : A study describes the synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, which are useful for the syntheses of edeine analogs, employing differently N-protected (S)-2,3-diaminopropanoic acid as a substrate. This research could provide insights into complex amino acid synthesis techniques relevant to the modification of compounds similar to the one of interest (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

  • Lead Optimization for Antithrombotic Effect : Another study focused on the synthesis and structure-activity relationships of ethyl 6-aminonicotinate acyl sulfonamides, potent antagonists of the P2Y12 receptor. Although it addresses a different chemical class, the methodologies for enhancing biological activity while managing bleeding risks could be relevant for the development of therapeutic agents based on the compound of interest (Bach et al., 2013).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include studying its reactivity, investigating its potential biological activity, and developing methods for its synthesis .

properties

IUPAC Name

ethyl 3-[6-chloro-1,1-dioxo-2-(piperidine-1-carbonyl)-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-2-31-23(28)16-7-6-8-18(13-16)26-15-21(22(27)25-11-4-3-5-12-25)32(29,30)20-10-9-17(24)14-19(20)26/h6-10,13-15H,2-5,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZSPVXIFAXMPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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